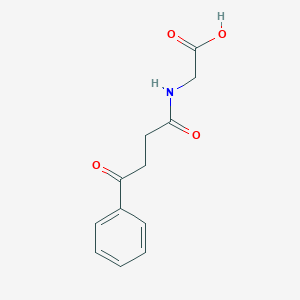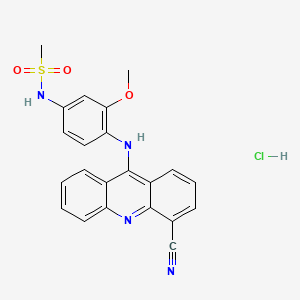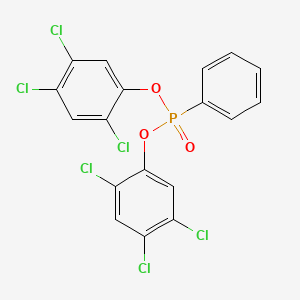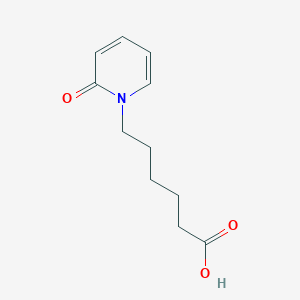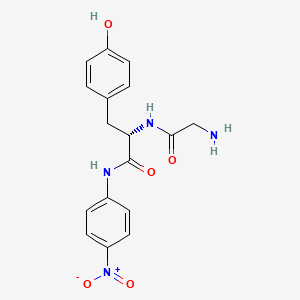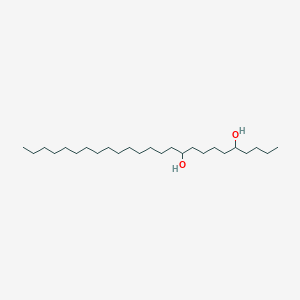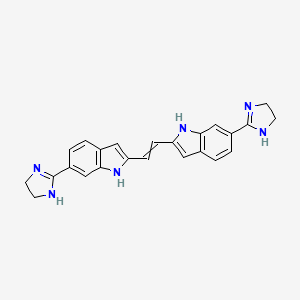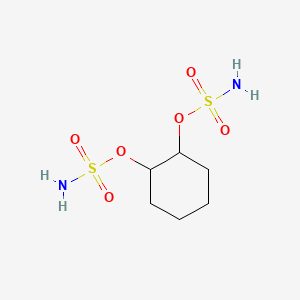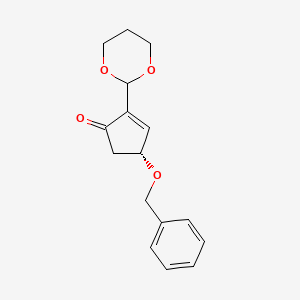
1,4-Dibromo-1,1,4,4-tetranitrobutane-2,3-diol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,4-Dibromo-1,1,4,4-tetranitrobutane-2,3-diol is a halogenated organic compound characterized by the presence of bromine and nitro groups
準備方法
Synthetic Routes and Reaction Conditions: 1,4-Dibromo-1,1,4,4-tetranitrobutane-2,3-diol can be synthesized through the bromination of 1,1,4,4-tetranitrobutane-2,3-diol. The reaction is typically carried out in 60% acetic acid, yielding the desired product in satisfactory amounts . Another method involves the nitration of the corresponding diols using a mixture of trifluoroacetic anhydride and nitric acid .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures due to the reactive nature of the bromine and nitro groups.
化学反応の分析
Types of Reactions: 1,4-Dibromo-1,1,4,4-tetranitrobutane-2,3-diol undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other halogens or functional groups under appropriate conditions.
Nitration Reactions: The compound can be further nitrated to form dinitrates.
Common Reagents and Conditions:
Bromination: Typically carried out in acetic acid.
Nitration: Utilizes a mixture of trifluoroacetic anhydride and nitric acid.
Major Products:
1,4-Dichloro-1,1,4,4-tetranitrobutane-2,3-diol: Formed through chlorination.
This compound dinitrates: Formed through nitration.
科学的研究の応用
1,4-Dibromo-1,1,4,4-tetranitrobutane-2,3-diol has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Materials Science:
Biological Studies:
作用機序
The mechanism by which 1,4-dibromo-1,1,4,4-tetranitrobutane-2,3-diol exerts its effects involves interactions between its bromine and nitro groups with other molecules. The bromine atoms can participate in substitution reactions, while the nitro groups can undergo reduction or further nitration . The exact molecular targets and pathways would depend on the specific application and reaction conditions.
類似化合物との比較
1,4-Dichloro-1,1,4,4-tetranitrobutane-2,3-diol: Similar structure but with chlorine atoms instead of bromine.
1,4-Dibromo-2,3-butanedione: Another brominated compound with different functional groups.
特性
CAS番号 |
78800-75-6 |
|---|---|
分子式 |
C4H4Br2N4O10 |
分子量 |
427.90 g/mol |
IUPAC名 |
1,4-dibromo-1,1,4,4-tetranitrobutane-2,3-diol |
InChI |
InChI=1S/C4H4Br2N4O10/c5-3(7(13)14,8(15)16)1(11)2(12)4(6,9(17)18)10(19)20/h1-2,11-12H |
InChIキー |
FELDZWKVABRUFD-UHFFFAOYSA-N |
正規SMILES |
C(C(C([N+](=O)[O-])([N+](=O)[O-])Br)O)(C([N+](=O)[O-])([N+](=O)[O-])Br)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


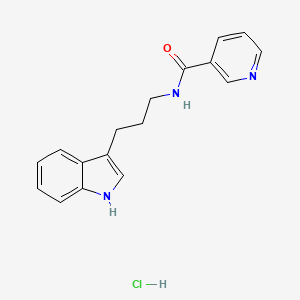
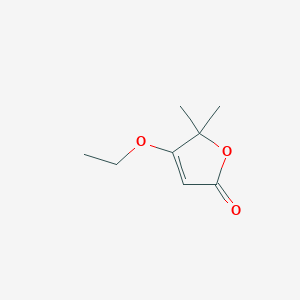
![N-(2,9-dimethyl-6,13,17-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),2,4,6,8,11(16),12,14-octaen-7-yl)-N',N'-diethylpropane-1,3-diamine](/img/structure/B14452488.png)
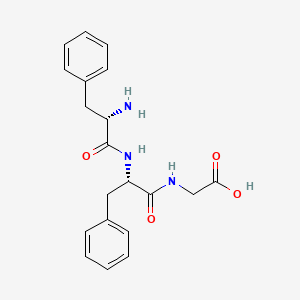
acetaldehyde](/img/structure/B14452501.png)
